molecular formula C8H11NO3 B13761213 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one

Cat. No.: B13761213
M. Wt: 169.18 g/mol
InChI Key: LBLBNDMZQJWEHE-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a tert-butyl group and a hydroxymethylene group attached to the oxazole ring

Preparation Methods

The synthesis of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazole ring. The hydroxymethylene group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to maximize yield and purity.

Chemical Reactions Analysis

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydroxylated or deoxygenated products.

    Substitution: The tert-butyl and hydroxymethylene groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be compared with other similar compounds, such as:

    2-(tert-Butyl)-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a hydroxymethylene group.

    2-(tert-Butyl)-4-ethoxymethylene-oxazol-5(4H)-one: Contains an ethoxymethylene group instead of a hydroxymethylene group.

    2-(tert-Butyl)-4-(chloromethylene)oxazol-5(4H)-one: Contains a chloromethylene group instead of a hydroxymethylene group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3

InChI Key

LBLBNDMZQJWEHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)O)C=O

Origin of Product

United States

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